Ethyl 2-hydroxy-2-methylbut-3-enoate
Overview
Description
Ethyl 2-hydroxy-2-methylbut-3-enoate is an organic compound with the molecular formula C₇H₁₂O₃. It is known for its unique structure, which includes a hydroxy group and a double bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-methylbut-3-enoate can be synthesized through the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate . This reaction is highly stereoselective and typically conducted under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated esters .
Scientific Research Applications
Ethyl 2-hydroxy-2-methylbut-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-methylbut-3-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-methylbut-3-enoate can be compared with similar compounds such as:
Ethyl 2-methyl-3-butenoate: Similar structure but lacks the hydroxy group, making it less reactive in certain reactions.
Ethyl vinyl-lactate: Another similar compound with different reactivity due to the presence of a lactate group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-methylbut-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-7(3,9)6(8)10-5-2/h4,9H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSIKXJBHRTIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710843 | |
Record name | Ethyl 2-hydroxy-2-methylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50471-46-0 | |
Record name | Ethyl 2-hydroxy-2-methyl-3-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50471-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-hydroxy-2-methylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Butenoic acid, 2-hydroxy-2-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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